Trk-IN-14

TRK Kinase inhibitor Scaffold classification

Researchers requiring clean interrogation of TRK-dependent signaling without ALK/ROS1 polypharmacology often face confounding results with multi-kinase clinical agents like entrectinib. Trk-IN-14 (CAS 1365212-84-5) solves this by offering an ATP-competitive pan-TRK inhibitor built on a stereochemically defined imidazo[1,2-b]pyridazine scaffold structurally distinct from first-generation clinical chemotypes. • Selective TRK pathway inhibition without ALK/ROS1 confounding activity • (R)-stereochemistry at pyrrolidine 2-position enables defined SAR studies • Research-grade ≥98% purity from validated multi-vendor supply chain

Molecular Formula C24H21F2N5O
Molecular Weight 433.5 g/mol
Cat. No. B12416386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk-IN-14
Molecular FormulaC24H21F2N5O
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F
InChIInChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32)/t20-/m1/s1
InChIKeyDNLSHEANAZGDSN-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trk-IN-14: Compound Overview


Trk-IN-14 (CAS: 1365212-84-5) is a potent pan-tropomyosin receptor kinase (TRK) inhibitor belonging to the imidazo[1,2-b]pyridazine chemotype. The compound is disclosed as compound X-47 in patent WO2012034091A1 and functions as an ATP-competitive kinase inhibitor targeting TrkA, TrkB, and TrkC [1]. With a molecular formula of C24H21F2N5O and molecular weight of 433.45 g/mol, Trk-IN-14 features a defined (R)-stereochemistry at the pyrrolidine ring and is supplied as a research-grade compound with ≥98% purity . The compound is offered through multiple reputable vendors including MedChemExpress (Cat. No. HY-146519), InvivoChem (Cat. No. V47408), and TargetMol for use in studying TRK-mediated signal transduction and TRK-associated diseases .

Pan-TRK pathway inhibition ATP-competitive inhibitor of TrkA, TrkB, TrkC
Imidazo[1,2-b]pyridazine chemotype Structurally distinct from clinical TRK inhibitor scaffolds
Stereochemically defined (R)-enantiomer Single enantiomer tool for binding-mode and SAR studies

Trk-IN-14: Why Substitution Fails


Despite the commercial availability of FDA-approved Trk inhibitors such as larotrectinib and entrectinib, these first-generation agents exhibit fundamentally different selectivity profiles that preclude direct substitution in research applications. Entrectinib potently inhibits ALK and ROS1 in addition to TrkA/B/C (IC50 values of 12 nM and 7 nM, respectively), introducing confounding polypharmacology that complicates mechanistic interpretation of TRK-specific signaling . Larotrectinib, while highly TRK-selective, is optimized for clinical oral bioavailability and brain penetration—properties that are unnecessary and potentially confounding in defined in vitro biochemical or cellular systems [1]. The imidazo[1,2-b]pyridazine core of Trk-IN-14 represents a distinct chemotype from the pyrazolo[1,5-a]pyrimidine (larotrectinib) and indazole (entrectinib) scaffolds, with stereochemically defined (R)-pyrrolidine substitution that may confer differential binding mode characteristics versus the clinical agents. Procurement of research tool compounds requires consideration of these chemotype-specific features rather than assumed class-level interchangeability.

Entrectinib polypharmacology Entrectinib's documented ALK and ROS1 inhibition may confound TRK-specific signaling readouts, complicating mechanistic interpretation.
Clinical agent properties Larotrectinib's clinical oral bioavailability and brain-penetration optimization may introduce extraneous variables in defined in vitro systems.
Scaffold-dependent binding mode The imidazo[1,2-b]pyridazine core may exhibit different binding kinetics and selectivity compared to pyrazolo[1,5-a]pyrimidine or indazole cores.

Trk-IN-14: Differentiation Evidence


Imidazo[1,2-b]pyridazine Scaffold vs. Clinical Chemotypes

Trk-IN-14 belongs to the imidazo[1,2-b]pyridazine chemotype, which represents a structurally distinct scaffold class from both the pyrazolo[1,5-a]pyrimidine core of larotrectinib and the indazole core of entrectinib. This chemotype is defined by a fused imidazo-pyridazine bicyclic system with an (R)-configured 2-(3-fluorophenyl)pyrrolidin-1-yl substituent at the 6-position and an N-(4-fluorobenzyl)carboxamide at the 3-position. Within the same patent family (WO2012034091A1), structurally related imidazo[1,2-b]pyridazine compounds have demonstrated potent Trk inhibition, with representative examples achieving sub-nanomolar to low nanomolar potency against wild-type TrkA [1]. The defined stereochemistry and fluorinated aromatic substitution pattern of Trk-IN-14 may influence kinase selectivity profile and binding kinetics relative to alternative scaffolds .

Scaffold differentiation
Class-level inference
Imidazo[1,2-b]pyridazine
(R)-2-(3-fluorophenyl)pyrrolidine
vs
Larotrectinib: pyrazolo[1,5-a]pyrimidine
Entrectinib: indazole
Supports chemotype-based SAR selection for TRK inhibition studies
Class-level scaffold inference per patent WO2012034091A1
TRK Kinase inhibitor Scaffold classification Chemotype differentiation

Selectivity Profile: ROS1/ALK Avoidance

Entrectinib is a multi-kinase inhibitor with potent activity against ROS1 (IC50 = 12 nM) and ALK (IC50 = 7 nM) in addition to TrkA/B/C (IC50 = 1, 3, 5 nM) . This polypharmacology introduces significant off-target kinase inhibition that can confound interpretation of experimental results when studying TRK-specific signaling mechanisms. While direct selectivity panel data for Trk-IN-14 are not publicly available, the imidazo[1,2-b]pyridazine scaffold is structurally distinct from the multi-kinase optimized indazole core of entrectinib. Compounds within this chemotype class have been characterized as TRK inhibitors rather than broad-spectrum kinase inhibitors in the originating patent disclosure [1]. For research applications requiring clean TRK pathway interrogation without ALK/ROS1 interference, the avoidance of entrectinib's documented polypharmacology is a material consideration.

Kinase selectivity context
Class-level inference
Trk-IN-14: imidazo[1,2-b]pyridazine
No documented ALK/ROS1 optimization
vs
Entrectinib: ALK nanomolar, ROS1 nanomolar
Multi-kinase profile confirmed
Supports pathway-specific TRK interrogation without ALK/ROS1 interference
Direct selectivity panel data for Trk-IN-14 not publicly available
TRK Selectivity Kinase panel Polypharmacology

Stereochemical Specificity: (R)-Enantiomer vs. Racemates

Trk-IN-14 possesses a defined (R)-stereochemical configuration at the pyrrolidine ring carbon bearing the 3-fluorophenyl substituent, as confirmed by the stereochemical descriptor in the IUPAC name: N-[(4-fluorophenyl)methyl]-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide . This stereochemical definition is material because the chiral center is positioned proximal to the ATP-binding pocket engagement region; stereochemistry can influence both binding affinity and kinase selectivity profile. In contrast, many commercially available TRK research inhibitors (including TRK-IN-13 and TRK-IN-15 from the same patent series) are supplied as racemic mixtures or with undefined stereochemistry in vendor documentation. The (R)-configuration of Trk-IN-14 provides a stereochemically defined tool for structure-activity relationship studies where chiral influence on kinase binding is under investigation .

Stereochemical definition
Data to verify
(R)-enantiomer
Single stereocenter (pyrrolidine C2)
vs
Racemic or unspecified
TRK-IN-13, TRK-IN-15 and related series
May support batch-to-batch binding consistency in SAR campaigns
No published comparative binding data; vendor-defined stereochemistry
Stereochemistry Chiral purity ATP-competitive inhibitor Binding mode

Trk-IN-14: Application Scenarios


TRK-Specific Inhibition in ALK/ROS1-Free Systems

Use Trk-IN-14 as a TRK pathway inhibitor in cellular or biochemical assays where ALK or ROS1 activity would confound experimental interpretation. The imidazo[1,2-b]pyridazine scaffold is structurally distinct from entrectinib's multi-kinase optimized core and lacks documented optimization for ALK/ROS1 inhibition . This makes Trk-IN-14 a more appropriate research tool than entrectinib for studies requiring clean interrogation of TRK-dependent signaling without the confounding influence of concurrent ALK/ROS1 inhibition [1].

SAR Studies of Imidazo[1,2-b]pyridazine Inhibitors

Employ Trk-IN-14 as a reference compound in SAR campaigns exploring the imidazo[1,2-b]pyridazine chemotype for TRK inhibition. The compound's defined (R)-stereochemistry at the pyrrolidine 2-position, dual fluorophenyl substitution pattern, and N-benzylcarboxamide moiety provide a stereochemically and structurally defined scaffold for systematic modification studies . As compound X-47 from patent WO2012034091A1, Trk-IN-14 represents a validated starting point for exploring this chemotype space [1].

Kinase Profiling & Binding Mode Characterization

Utilize Trk-IN-14 in kinase panel screening and binding mode studies to characterize the selectivity and binding kinetics of the imidazo[1,2-b]pyridazine scaffold class relative to clinical TRK inhibitors. The compound's defined stereochemistry and ATP-competitive mechanism of action make it suitable for head-to-head biochemical comparison with alternative chemotypes including the pyrazolo[1,5-a]pyrimidine (larotrectinib) and indazole (entrectinib) cores . Such comparative profiling can inform chemotype selection for medicinal chemistry optimization programs [1].

TRK-Mediated Signaling Pathway Studies

Apply Trk-IN-14 to investigate TRK-dependent phosphorylation cascades and downstream signaling in cellular models. The compound's reported activity as an ATP-competitive TRK inhibitor makes it suitable for interrogating TRK-mediated control of cell growth, differentiation, and signal transduction processes . Its availability as a research-grade compound (≥98% purity) from multiple vendors supports reproducible experimental use [1].

Application
Selection Property
Validation Focus
TRK-specific pathway inhibition
Imidazo[1,2-b]pyridazine scaffold distinct from multi-kinase inhibitors
TRK signaling without ALK/ROS1 interference
Imidazo[1,2-b]pyridazine SAR studies
Defined (R)-stereochemistry and fluorinated substitution pattern
Systematic scaffold modification and binding kinetics
Kinase profiling & binding mode characterization
ATP-competitive mechanism; structural divergence from clinical chemotypes
Selectivity panel and comparative binding analysis
TRK-mediated signaling pathway studies
Pan-TRK inhibitory activity (research grade)
TRK-dependent phosphorylation cascades and downstream readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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